5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol
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Overview
Description
5-(4-(Dimethylamino)phenyl)-4,4-dimethyl-4,5-dihydroisoxazol-5-ol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Dimethylamino)phenyl)-4,4-dimethyl-4,5-dihydroisoxazol-5-ol typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable nitrile oxide precursor. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, forming the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Dimethylamino)phenyl)-4,4-dimethyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-(Dimethylamino)phenyl)-4,4-dimethyl-4,5-dihydroisoxazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-(Dimethylamino)phenyl)-4,4-dimethyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(4-(Dimethylamino)phenyl)-2-benzamidopyrazine: A fluorescent dye with similar structural features.
4-(Dimethylamino)phenyl)-vinylquinoxaline: A compound used in nonlinear optical applications.
Uniqueness
5-(4-(Dimethylamino)phenyl)-4,4-dimethyl-4,5-dihydroisoxazol-5-ol is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61184-65-4 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-4,4-dimethyl-1,2-oxazol-5-ol |
InChI |
InChI=1S/C13H18N2O2/c1-12(2)9-14-17-13(12,16)10-5-7-11(8-6-10)15(3)4/h5-9,16H,1-4H3 |
InChI Key |
SAQUSRZUDGMEIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=NOC1(C2=CC=C(C=C2)N(C)C)O)C |
Origin of Product |
United States |
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